molecular formula C20H20ClN3O2S B2993719 (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile CAS No. 885186-55-0

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile

Cat. No.: B2993719
CAS No.: 885186-55-0
M. Wt: 401.91
InChI Key: OPAWOLIYDYGTDK-HMMYKYKNSA-N
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Description

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a tosylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tosylacrylonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-16-5-7-19(8-6-16)27(25,26)20(14-22)15-23-9-11-24(12-10-23)18-4-2-3-17(21)13-18/h2-8,13,15H,9-12H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAWOLIYDYGTDK-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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